molecular formula C15H14BrN3OS B2695211 N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide CAS No. 1394781-03-3

N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide

Cat. No.: B2695211
CAS No.: 1394781-03-3
M. Wt: 364.26
InChI Key: QJNYHBMGEIDVCA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide is a synthetic organic compound characterized by its complex structure, which includes a brominated aromatic ring, a thiazole ring, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Bromination of the Aromatic Ring:

    Acetylation: The acetamide group is introduced through acetylation, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Alkyne Addition: The prop-2-yn-1-yl group can be added via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne group, forming diketones or carboxylic acids under strong oxidizing conditions.

    Reduction: Reduction of the alkyne group can yield alkenes or alkanes, depending on the reagents and conditions used.

    Substitution: The bromine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) in acidic or basic media.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst, lithium aluminum hydride (LiAlH₄), or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃), thiourea, or primary amines in the presence of a base.

Major Products

    Oxidation: Carboxylic acids, diketones.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, antifungal, or anticancer activities, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in various disease models.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring and the brominated aromatic ring are often involved in binding to biological targets, while the acetamide group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
  • N-(4-fluoro-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide
  • N-(4-iodo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide

Uniqueness

Compared to its analogs, N-(4-bromo-2-methylphenyl)-2-[(prop-2-yn-1-yl)(1,3-thiazol-2-yl)amino]acetamide may exhibit unique biological activities due to the presence of the bromine atom, which can influence its electronic properties and binding affinity to biological targets. The combination of the thiazole ring and the alkyne group also provides a distinctive scaffold for further chemical modifications and optimization in drug development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-[prop-2-ynyl(1,3-thiazol-2-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3OS/c1-3-7-19(15-17-6-8-21-15)10-14(20)18-13-5-4-12(16)9-11(13)2/h1,4-6,8-9H,7,10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNYHBMGEIDVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN(CC#C)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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